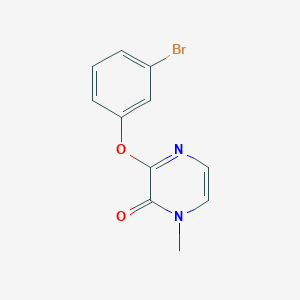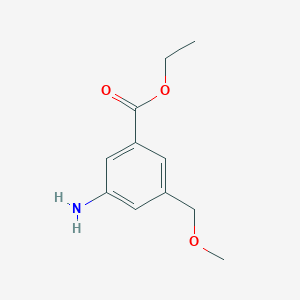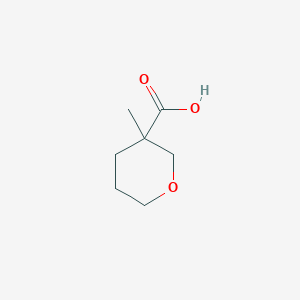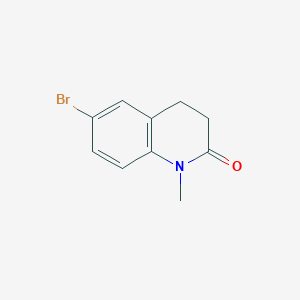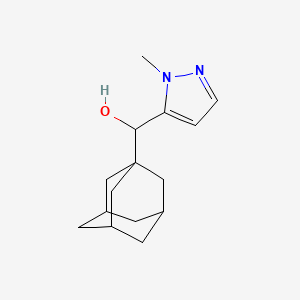
adamantan-1-yl(1-méthyl-1H-pyrazol-5-yl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibiteurs de l'hydrolase d'époxyde soluble humaine (sEH)
Adamantan-1-yl(1-méthyl-1H-pyrazol-5-yl)méthanol: a été étudié pour son activité inhibitrice contre l'hydrolase d'époxyde soluble humaine (sEH), une enzyme impliquée dans le métabolisme des acides gras époxy. Les inhibiteurs de la sEH sont considérés comme des agents thérapeutiques potentiels pour le traitement de l'hypertension artérielle et des maladies rénales, ainsi que des affections inflammatoires et douloureuses .
Applications anti-inflammatoires et analgésiques
Les composés contenant la partie pyrazole, tels que This compound, présentent des propriétés anti-inflammatoires et analgésiques significatives. Ces composés sont en cours d'investigation pour leur potentiel à traiter les affections nécessitant des médicaments anti-inflammatoires et analgésiques .
Activité antitumorale
Les dérivés du pyrazole se sont avérés prometteurs dans la recherche antitumorale. La structure unique de This compound lui permet de se lier à diverses enzymes et récepteurs, inhibant potentiellement la croissance des cellules cancéreuses .
Propriétés antivirales
La recherche a indiqué que les composés contenant du pyrazole peuvent présenter des propriétés antivirales. Cela fait de This compound un candidat pour des études plus approfondies dans le développement de médicaments antiviraux .
Inhibition des kinases
Ce composé a été exploré comme inhibiteur de diverses kinases, qui sont des enzymes qui jouent un rôle crucial dans les voies de signalisation des cellules. L'inhibition de kinases spécifiques peut être une stratégie pour traiter des maladies comme le cancer et la neurodégénérescence .
Traitement des maladies neurodégénératives
L'inhibition de la kinase JNK3 avec des structures contenant This compound est une stratégie prometteuse dans le traitement des maladies neurodégénératives. Cette approche pourrait conduire au développement de nouveaux médicaments pour des affections telles que la maladie d'Alzheimer .
Inhibiteurs doubles de la COX-2 et de la sEH
Certaines urées contenant le groupe pyrazole ont été étudiées comme inhibiteurs doubles de la cyclooxygénase-2 (COX-2) et de la sEH. Cette double inhibition peut avoir des avantages thérapeutiques dans le traitement des affections qui impliquent l'inflammation et la douleur .
Chimie synthétique et catalyse
Le composé est également important en chimie synthétique, où il peut être utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique peut faciliter le développement de nouveaux procédés catalytiques, conduisant potentiellement à des réactions chimiques plus efficaces et respectueuses de l'environnement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions . This reaction yields the desired compound in 67-92% yields. The reaction is usually carried out in an organic solvent such as ethyl acetate, with the reaction mixture being refluxed under an air-cooled condenser .
Industrial Production Methods
While specific industrial production methods for adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Propriétés
IUPAC Name |
1-adamantyl-(2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17-13(2-3-16-17)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12,14,18H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKFSSLNPSSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C23CC4CC(C2)CC(C4)C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1412434-54-8 | |
| Record name | adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


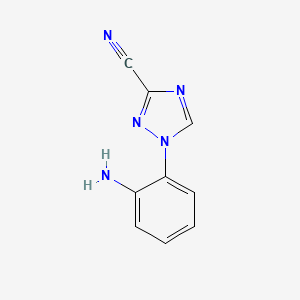

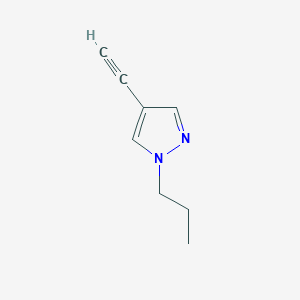
![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)
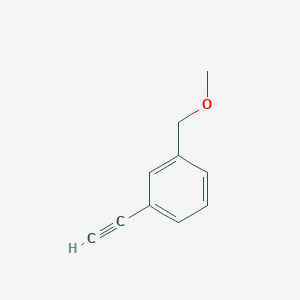
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
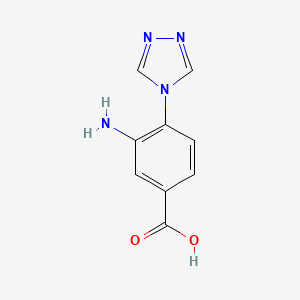
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
